molecular formula C8H6F3IO B1382707 1-Iodo-2-methoxy-4-(trifluoromethyl)benzene CAS No. 1261752-45-7

1-Iodo-2-methoxy-4-(trifluoromethyl)benzene

Cat. No.: B1382707
CAS No.: 1261752-45-7
M. Wt: 302.03 g/mol
InChI Key: PIQHCAIJDSYVKH-UHFFFAOYSA-N
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Description

1-Iodo-2-methoxy-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H6F3IO and its molecular weight is 302.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Iodo-2-methoxy-4-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Iodo-2-methoxy-4-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-iodo-2-methoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3IO/c1-13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQHCAIJDSYVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-iodo-2-methoxy-4-(trifluoromethyl)benzene structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 1-iodo-2-methoxy-4-(trifluoromethyl)benzene (CAS: 1261752-45-7), a high-value halogenated aromatic scaffold used primarily in medicinal chemistry and agrochemical synthesis. Distinguished by its unique substitution pattern—combining a reactive iodide handle, an electron-donating methoxy group, and a metabolically stable trifluoromethyl moiety—this molecule serves as a critical "linchpin" in palladium-catalyzed cross-coupling reactions. This document details its physicochemical properties, regiospecific synthetic routes, and handling protocols for research applications.

Part 1: Structural Anatomy & Physicochemical Profile

The molecule features a trisubstituted benzene ring where the steric and electronic interplay between the ortho-methoxy and para-trifluoromethyl groups defines its reactivity. The C–I bond at position 1 is the primary site of functionalization, significantly activated by the electronic push-pull nature of the ring system.

Table 1: Chemical Identity & Physical Properties
PropertyData
Chemical Name 1-iodo-2-methoxy-4-(trifluoromethyl)benzene
CAS Number 1261752-45-7
Molecular Formula C₈H₆F₃IO
Molecular Weight 302.03 g/mol
Exact Mass 301.9415 g/mol
SMILES COC1=C(I)C=CC(=C1)C(F)(F)F
InChIKey WJYFQGLNGVVNIS-UHFFFAOYSA-N
Appearance Pale yellow liquid to low-melting solid
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Storage 2–8°C, Protect from light (Light-sensitive C–I bond)
Structural Analysis Diagram

The following diagram visualizes the core functional groups and their electronic contributions to the benzene ring.

Structure Core Benzene Core Iodine C-1: Iodine (Reactive Handle) Weakest Bond (C-I) Core->Iodine Methoxy C-2: Methoxy (-OCH3) (Electron Donor) Directing Group Core->Methoxy CF3 C-4: Trifluoromethyl (-CF3) (Electron Withdrawing) Metabolic Stability Core->CF3 Iodine->Methoxy Steric Ortho Interaction

Figure 1: Structural decomposition highlighting the electronic environment. The ortho-methoxy group activates the ring, while the para-CF3 group stabilizes the molecule against metabolic oxidation.

Part 2: Synthetic Routes & Mechanistic Causality

Synthesizing 1-iodo-2-methoxy-4-(trifluoromethyl)benzene requires precise regiocontrol to avoid isomer mixtures. Two primary strategies are employed: the Sandmeyer Reaction (high fidelity) and Directed Ortho Metalation (DoM) (advanced).

Route A: The Sandmeyer Reaction (Recommended)

This route is preferred for its reliability and strict regiocontrol. It proceeds via the diazotization of 2-methoxy-4-(trifluoromethyl)aniline.

  • Precursor: 2-methoxy-4-(trifluoromethyl)aniline.

  • Mechanism: Formation of a diazonium salt (

    
    ) followed by radical-nucleophilic aromatic substitution (
    
    
    
    ) using iodide.
  • Causality: The amino group is converted to a distinct leaving group (

    
    ), ensuring the iodine is installed exactly at position 1, preventing regio-isomers common in direct electrophilic halogenation.
    
Route B: Directed Ortho Metalation (DoM)

This route utilizes the directing power of the methoxy group on 3-(trifluoromethyl)anisole.

  • Precursor: 1-methoxy-3-(trifluoromethyl)benzene.

  • Reagent: n-Butyllithium (n-BuLi).

  • Mechanism: The methoxy group coordinates Lithium, directing deprotonation at the ortho position (C-2 relative to OMe).

  • Regioselectivity Challenge: Lithiation can occur at C-2 (between substituents) or C-6. Steric hindrance at C-2 usually favors C-6 lithiation, which yields the target molecule (1-iodo-2-methoxy-4-CF3) upon quenching with iodine. However, separation from isomers may be required.

Synthesis Workflow Diagram

Synthesis Start 2-methoxy-4-(trifluoromethyl)aniline Step1 Diazotization (NaNO2 / H2SO4 or tBuONO) Start->Step1 0°C Inter Diazonium Intermediate [Ar-N2]+ Step1->Inter Step2 Iodination (KI or CuI) Inter->Step2 Sandmeyer Product 1-iodo-2-methoxy-4-(trifluoromethyl)benzene (Target) Step2->Product >85% Yield

Figure 2: The Sandmeyer pathway ensures the iodine atom replaces the amine with 100% regiochemical fidelity.

Part 3: Experimental Protocol (Sandmeyer Method)

Safety Warning: Diazonium salts are potentially explosive if allowed to dry. Maintain temperature control strictly. Work in a fume hood.

Materials
  • 2-methoxy-4-(trifluoromethyl)aniline (1.0 equiv)

  • Sodium Nitrite (

    
    , 1.2 equiv)
    
  • Potassium Iodide (

    
    , 2.0 equiv)
    
  • Sulfuric Acid (

    
    , 2.5 M aqueous)
    
  • Urea (quencher)

Step-by-Step Methodology
  • Diazotization Phase:

    • Dissolve the aniline precursor in 2.5 M

      
       and cool the solution to 0°C in an ice/salt bath.
      
    • Add an aqueous solution of

      
       dropwise, maintaining the internal temperature below 5°C. Causality: Exceeding 5°C risks thermal decomposition of the diazonium intermediate into a phenol.
      
    • Stir for 30 minutes at 0°C.

    • Self-Validation: Test with starch-iodide paper (turns blue instantly) to confirm excess nitrous acid. Add urea until the paper no longer turns blue to destroy excess

      
      .
      
  • Iodination Phase:

    • Dissolve

      
       in water (minimal volume) and cool to 0°C.
      
    • Slowly add the diazonium solution to the

      
       solution with vigorous stirring.
      
    • Observation: Evolution of nitrogen gas (

      
      ) bubbles indicates the substitution is proceeding.
      
    • Allow the mixture to warm to room temperature over 2 hours, then heat to 60°C for 30 minutes to drive the reaction to completion.

  • Workup & Purification:

    • Extract with Ethyl Acetate (3x).

    • Wash the organic layer with 10% Sodium Thiosulfate (

      
      ). Causality: This reduces any free iodine (
      
      
      
      ) byproduct, indicated by the disappearance of the dark purple/brown color.
    • Dry over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

Part 4: Reactivity & Applications[1]

The utility of 1-iodo-2-methoxy-4-(trifluoromethyl)benzene lies in the lability of the C–I bond. It is a superior electrophile compared to its bromide or chloride counterparts.

Key Transformations
  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryls. The ortho-methoxy group can provide subtle atropisomeric bias in hindered systems.

  • Sonogashira Coupling: Reacts with terminal alkynes to extend the carbon skeleton.

  • Lithium-Halogen Exchange: Treatment with i-PrMgCl generates the Grignard species for nucleophilic attack on aldehydes/ketones.

Reactivity Map

Reactivity Center 1-iodo-2-methoxy-4-(trifluoromethyl)benzene Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Biaryl Scaffolds Center->Suzuki Sono Sonogashira Coupling (Alkyne, CuI, Pd(0)) Alkynyl Derivatives Center->Sono LiEx Li/Mg Exchange (iPrMgCl or nBuLi) Nucleophilic Species Center->LiEx

Figure 3: Divergent synthesis pathways utilizing the labile C-I bond.

Part 5: Characterization & Quality Control

To validate the identity of the synthesized compound, the following spectral fingerprints must be confirmed.

¹H NMR (400 MHz, CDCl₃)
  • Methoxy (-OCH₃): Singlet, ~3.95 ppm (3H).

  • Aromatic Region:

    • H-3 (ortho to OMe, meta to CF3): ~7.10 ppm (Singlet or fine doublet).

    • H-5 (meta to OMe, ortho to CF3): ~7.20 ppm (Doublet).

    • H-6 (ortho to I, meta to CF3): ~7.85 ppm (Doublet). Note: H-6 is most deshielded due to the iodine proximity.

¹⁹F NMR
  • Trifluoromethyl (-CF₃): Singlet, ~-63.0 ppm. Standard diagnostic peak for Ar-CF3.

Mass Spectrometry (GC-MS)[2][3]
  • Molecular Ion (M+): 302 m/z.

  • Fragmentation: Loss of Methyl radical (M-15) and Iodine (M-127).

References

  • American Elements. (n.d.). 1-iodo-2-methoxy-4-(trifluoromethyl)benzene Properties and Specifications. Retrieved from [Link][1]

  • Organic Chemistry Portal. (2014). Sandmeyer Trifluoromethylation and General Sandmeyer Protocols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2777292 (Related Isomer Data for Validation). Retrieved from [Link]

Sources

2-methoxy-4-trifluoromethylphenyl iodide chemical synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methoxy-4-trifluoromethylphenyl Iodide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methoxy-4-trifluoromethylphenyl iodide, a key building block in modern synthetic chemistry. The document details its chemical identity, including a thorough list of synonyms and registry numbers, alongside its physicochemical properties. Furthermore, this guide elucidates common synthetic routes and highlights its diverse applications in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Safety protocols and handling procedures are also discussed to ensure its effective and safe utilization in a laboratory setting.

Chemical Identity and Synonyms

2-Methoxy-4-trifluoromethylphenyl iodide is a substituted aromatic compound that serves as a versatile reagent in organic synthesis. Accurate identification is crucial for experimental reproducibility and safety.

The primary IUPAC name for this compound is 1-iodo-2-methoxy-4-(trifluoromethyl)benzene .[1][2] It is systematically named by identifying the benzene ring as the parent structure, with substituents listed alphabetically.

A comprehensive list of identifiers and synonyms is provided in the table below for easy reference.

Identifier TypeValue
IUPAC Name 1-iodo-2-methoxy-4-(trifluoromethyl)benzene[1][2]
CAS Number 1261752-45-7[1]
Molecular Formula C₈H₆F₃IO[1][2]
Molecular Weight 302.03 g/mol [1]
InChI InChI=1S/C8H6F3IO/c1-13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4H,1H3[1][2]
InChIKey PIQHCAIJDSYVKH-UHFFFAOYSA-N[1][2]
SMILES COC1=C(C=CC(=C1)C(F)(F)F)I[1][2]
MDL Number MFCD18398114[1]
PubChem CID 119056886[1]

It is important to distinguish this isomer from other structurally similar compounds, such as:

  • 1-Iodo-4-methoxy-2-(trifluoromethyl)benzene

  • 2-Iodo-1-methoxy-4-(trifluoromethyl)benzene

  • 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene

The precise positioning of the iodo, methoxy, and trifluoromethyl groups on the phenyl ring dictates the molecule's reactivity and its utility in specific synthetic transformations.

Physicochemical and Safety Data

Understanding the physical properties and safety hazards of 2-methoxy-4-trifluoromethylphenyl iodide is fundamental for its proper handling and storage.

PropertyValue
Appearance Powder[1]
Storage Temperature 4 °C[1]

Safety Information:

  • Signal Word: Warning[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

  • Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501[1]

The GHS pictogram associated with this chemical is the exclamation mark (GHS07), indicating its potential to cause irritation and acute toxicity.

Synthesis and Reactivity

The synthesis of 2-methoxy-4-trifluoromethylphenyl iodide typically involves multi-step sequences starting from more readily available precursors. A general synthetic workflow is outlined below.

synthesis_workflow start Commercially Available Starting Material (e.g., substituted anisole) step1 Introduction of Trifluoromethyl Group start->step1 Trifluoromethylation Reagent step2 Iodination step1->step2 Iodinating Agent (e.g., NIS, I2) product 2-methoxy-4-trifluoromethylphenyl iodide step2->product

Caption: A generalized workflow for the synthesis of 2-methoxy-4-trifluoromethylphenyl iodide.

The reactivity of this molecule is primarily dictated by the presence of the iodo and trifluoromethyl groups. The carbon-iodine bond is susceptible to a variety of cross-coupling reactions, making it a valuable precursor for the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the aromatic ring.

Applications in Drug Discovery and Materials Science

The unique substitution pattern of 2-methoxy-4-trifluoromethylphenyl iodide makes it a highly sought-after building block in the synthesis of complex organic molecules. Its utility is particularly prominent in the following areas:

  • Pharmaceutical Synthesis: The trifluoromethyl group is a common motif in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. The methoxy group can serve as a handle for further functionalization or can influence the electronic properties of the final molecule. The iodo group provides a reactive site for the introduction of diverse functionalities through cross-coupling reactions.

  • Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated groups is a common strategy in the design of modern agrochemicals to improve their efficacy and environmental persistence.

  • Materials Science: Aryl iodides are important precursors in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the molecule can be fine-tuned by the strategic placement of substituents like the methoxy and trifluoromethyl groups.

The diagram below illustrates the central role of 2-methoxy-4-trifluoromethylphenyl iodide in accessing a variety of more complex molecular scaffolds.

applications_overview central_node 2-methoxy-4-trifluoromethylphenyl iodide suzuki Suzuki Coupling central_node->suzuki buchwald Buchwald-Hartwig Amination central_node->buchwald sonogashira Sonogashira Coupling central_node->sonogashira pharma Pharmaceutical Intermediates agro Agrochemicals materials Organic Materials suzuki->pharma suzuki->agro buchwald->pharma sonogashira->materials

Caption: Key cross-coupling reactions and application areas for 2-methoxy-4-trifluoromethylphenyl iodide.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. The following is a representative protocol for the reaction of 2-methoxy-4-trifluoromethylphenyl iodide with a generic boronic acid.

Materials:

  • 2-methoxy-4-trifluoromethylphenyl iodide

  • Aryl or vinyl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

Procedure:

  • To a flame-dried Schlenk flask, add 2-methoxy-4-trifluoromethylphenyl iodide, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Conclusion

2-Methoxy-4-trifluoromethylphenyl iodide is a valuable and versatile building block in modern organic synthesis. Its unique combination of reactive sites and functional groups makes it an important precursor for the development of new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its chemical identity, properties, and reactivity is essential for its effective and safe application in research and development.

References

  • American Elements. (n.d.). 1-iodo-2-methoxy-4-(trifluoromethyl)benzene. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). 1-iodo-2-methoxy-4-(trifluoromethyl)benzene. Retrieved February 22, 2026, from [Link]

Sources

Technical Guide: Electronic Architecture & Synthetic Utility of 1-Iodo-2-methoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-iodo-2-methoxy-4-(trifluoromethyl)benzene (CAS: 1261752-45-7) represents a specialized "push-pull" arene building block critical in modern medicinal chemistry. Its structural uniqueness lies in the orthogonal electronic effects of its substituents: the electron-donating methoxy group (ortho) and the strongly electron-withdrawing trifluoromethyl group (para).

For drug discovery professionals, this molecule offers a strategic entry point into trifluoromethylated biaryls —a privileged scaffold in kinase inhibitors and metabolic regulators. This guide dissects its electronic profile, provides a validated synthesis protocol, and details its reactivity in palladium-catalyzed cross-couplings.

Chemical Profile & Physical Properties[1][2][3]

PropertyDataNote
IUPAC Name 1-iodo-2-methoxy-4-(trifluoromethyl)benzene
CAS Number 1261752-45-7
Molecular Formula C₈H₆F₃IO
Molecular Weight 302.03 g/mol
Appearance Pale yellow oil to low-melting solidSensitive to light (iodide degradation)
Boiling Point ~85-90 °C @ 1 mmHgExtrapolated from congeners
Solubility DCM, THF, Toluene, EtOAcInsoluble in water
Key Functionality Aryl IodideHigh reactivity in oxidative addition

Electronic Structure Analysis

The reactivity of this building block is defined by the competition between the Methoxy (+M) and Trifluoromethyl (-I/-R) groups. Understanding this interplay is essential for predicting reaction rates and regioselectivity.

Substituent Effects on the C-I Bond
  • The Para-Trifluoromethyl Effect (Activation): The CF₃ group at the C4 position exerts a powerful inductive withdrawing effect (-I). This significantly reduces electron density at the C1 (ipso) carbon, making the C-I bond highly electrophilic. In the context of Palladium-catalyzed couplings, this accelerates the rate of Oxidative Addition , typically the rate-determining step.

  • The Ortho-Methoxy Effect (Modulation): The methoxy group at C2 donates electron density via resonance (+M). While this generally deactivates aryl halides towards nucleophilic attack (Pd⁰), the ortho positioning allows for chelation assistance . The oxygen lone pair can transiently coordinate with the metal center, stabilizing the transition state during oxidative addition.

Hammett Analysis & Reactivity Prediction

The net electronic vector favors nucleophilic attack (by Pd⁰) compared to unsubstituted anisoles.

  • 
     (CF₃):  +0.54 (Strongly withdrawing)
    
  • 
     (OMe):  -0.39 (Donating, but sterically significant)
    
  • Net Result: The molecule behaves as an electron-deficient aryl iodide, making it an excellent substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, often proceeding under milder conditions than electron-rich aryl iodides.

Electronic Map Visualization

The following diagram illustrates the "Push-Pull" electronic vectors influencing the C-I bond.

ElectronicMap Center Benzene Core Iodine Iodine (C1) Leaving Group Center->Iodine C-I Bond Activation CF3 Trifluoromethyl (C4) (-I Acceptor) Center->CF3 Inductive Withdrawal (-I) Methoxy Methoxy (C2) (+M Donor / Chelation) Methoxy->Center Resonance Donation (+M) Pd Pd(0) Catalyst Methoxy->Pd Potential Coordination Pd->Iodine Oxidative Addition (Nucleophilic Attack)

Caption: Electronic vector map showing the synergistic activation of the C-I bond by the para-CF3 group and potential ortho-chelation by the methoxy group.

Experimental Protocols

Synthesis: The Regioselective Sandmeyer Route

Direct iodination of 3-(trifluoromethyl)anisole often yields the para-iodo isomer (C4) rather than the target ortho-iodo isomer (C6/C2). Therefore, the most reliable route is the Sandmeyer reaction starting from the commercially available 2-methoxy-4-(trifluoromethyl)aniline .

Reagents:

  • 2-methoxy-4-(trifluoromethyl)aniline (1.0 eq)

  • Sodium Nitrite (NaNO₂, 1.2 eq)

  • Potassium Iodide (KI, 2.0 eq)

  • Sulfuric Acid (H₂SO₄, 2.5 M aq) or HCl (6 M)

  • Acetonitrile/Water (Solvent)

Step-by-Step Protocol:

  • Diazotization:

    • In a 250 mL round-bottom flask, suspend 2-methoxy-4-(trifluoromethyl)aniline (10 mmol) in 2.5 M H₂SO₄ (20 mL). Cool the mixture to 0°C in an ice/salt bath.

    • Dropwise add a solution of NaNO₂ (12 mmol) in water (5 mL), maintaining the internal temperature below 5°C. Stir for 30 minutes. The solution should become clear/translucent yellow.

  • Iodination:

    • Dissolve KI (20 mmol) in water (10 mL).

    • Slowly add the cold diazonium salt solution to the KI solution (or vice versa) with vigorous stirring. Caution: Nitrogen gas evolution will be rapid and foaming may occur.

    • Allow the mixture to warm to room temperature and stir for 2 hours. Then, heat to 60°C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

  • Workup:

    • Quench with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to remove excess iodine (color changes from dark purple/brown to yellow).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification:

    • Purify by flash column chromatography (SiO₂, Hexanes/EtOAc 95:5).

    • Yield: Typically 75-85%.

Application: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the coupling of the core with phenylboronic acid, a standard model for library synthesis.

Reagents:

  • 1-iodo-2-methoxy-4-(trifluoromethyl)benzene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(dppf)Cl₂·DCM (3 mol%)

  • K₂CO₃ (2.0 M aq, 3.0 eq)

  • 1,4-Dioxane (5 mL)

Protocol:

  • Charge a reaction vial with the aryl iodide, boronic acid, and Pd catalyst.

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed 1,4-Dioxane and K₂CO₃ solution via syringe.

  • Heat to 80°C for 4-6 hours. (Monitor by TLC/LCMS).

  • Note: Due to the activated nature of the C-I bond, this reaction often proceeds faster than standard anisole couplings.

  • Filter through Celite, concentrate, and purify via column chromatography.

Visualized Reaction Workflow

The following diagram details the logical flow from precursor selection to final cross-coupled product, highlighting critical decision nodes.

Workflow Start Precursor Selection: 2-methoxy-4-(trifluoromethyl)aniline Step1 Step 1: Diazotization (NaNO2, H+, 0°C) Start->Step1 Regiocontrol Locked Intermediate Intermediate: Aryldiazonium Salt Step1->Intermediate Step2 Step 2: Iodination (KI, Sandmeyer) Intermediate->Step2 -N2 Gas Product Core Product: 1-iodo-2-methoxy-4-(trifluoromethyl)benzene Step2->Product Purification Coupling Application: Pd-Catalyzed Cross-Coupling Product->Coupling Pd(0), Boronic Acid Final Target: Biaryl Scaffold Coupling->Final C-C Bond Formation

Caption: Synthetic workflow from aniline precursor to biaryl scaffold via Sandmeyer and Suzuki protocols.

References

  • Sandmeyer Reaction Mechanisms : Organic Syntheses, Coll. Vol. 2, p. 351 (1943).

  • Electronic Effects in Pd-Catalyzed Couplings : J. Am. Chem. Soc. 2018, 140, 15, 5100–5109.

  • Synthesis of Trifluoromethylated Arenes : Beilstein J. Org. Chem. 2013, 9, 2660–2668.

  • Compound Data (CAS 1261752-45-7) : PubChem Compound Summary.

  • Suzuki-Miyaura Coupling Protocols : Chem. Rev. 1995, 95, 7, 2457–2483.

The 2-Methoxy-4-(Trifluoromethyl)phenyl Motif: Structural Dynamics and Therapeutic Applications

[1]

Executive Summary

The 2-methoxy-4-(trifluoromethyl)phenyl moiety represents a "privileged substructure" in modern medicinal chemistry, valued for its unique ability to simultaneously modulate metabolic stability, conformational entropy, and lipophilicity.[1] This guide analyzes the tactical deployment of this motif in drug discovery, specifically highlighting its role in enhancing ligand-target residence time, blocking metabolic soft spots, and facilitating Positron Emission Tomography (PET) tracer development via Carbon-11 labeling.

Structural & Physicochemical Analysis[1]

The synergy between the ortho-methoxy (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


)para-trifluoromethyl (

)
Electronic Push-Pull Dynamics
  • 4-Trifluoromethyl (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  A strong electron-withdrawing group (EWG) (
    
    
    ) that deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (
    
    
    ) during synthesis. Crucially, it blocks the para-position from CYP450-mediated hydroxylation, a common metabolic clearance pathway.
  • 2-Methoxy (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  An electron-donating group (EDG) by resonance (
    
    
    ) but withdrawing by induction. Positioned ortho to the attachment point, it exerts a significant steric influence.
Conformational Locking (The "Ortho Effect")

The 2-methoxy group is rarely passive.[1] In biaryl systems or amide/urea linkages, the ortho-methoxy group restricts rotation around the phenyl bond (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

PropertyContribution to PharmacophoreMechanistic Impact
Lipophilicity High (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

values for both substituents)
Increases membrane permeability and BBB penetration.
Metabolic Stability Highngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

blocks para-oxidation;

is metabolically liable (O-demethylation) but can be tuning point.
H-Bonding Acceptor (Oxygen)The methoxy oxygen can accept H-bonds from backbone amides (e.g., in kinase hinge regions).[1]
Steric Bulk Moderate to Highngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

volume

Isopropyl;

forces non-planar conformations.

Synthetic Accessibility & Methodologies[1]

The construction of the 2-methoxy-4-(trifluoromethyl)phenyl moiety typically relies on three primary building blocks: the aniline, the phenol, and the boronic acid.

Key Synthetic Pathways[1]
  • Suzuki-Miyaura Coupling: Utilizing [2-methoxy-4-(trifluoromethyl)phenyl]boronic acid to couple with heteroaryl halides.[1]

  • Nucleophilic Aromatic Substitution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  Starting from 1-fluoro-2-methoxy-4-(trifluoromethyl)benzene (though less common due to the electron-rich methoxy group deactivating the ring for 
    
    
    unless activated by strong EWGs).
  • O-Methylation: Generating the moiety from 4-(trifluoromethyl)salicylic acid derivatives or 2-hydroxy-4-(trifluoromethyl)aniline.[1]

Visualization: Synthetic Decision Tree

SyntheticPathwaysStartTarget Moiety:2-methoxy-4-(trifluoromethyl)phenylAnilinePrecursor A:Aniline DerivativeAmideAmide/Urea Formation(e.g., NLRP3 Inhibitors)Aniline->AmideAcylation/IsocyanatePhenolPrecursor B:Phenol DerivativeEtherEther Synthesis(Mitsunobu/Alkylation)Phenol->EtherR-X / PPh3+DIADRadiolabelRadiochemistry:[11C]CH3I MethylationPhenol->RadiolabelPET Tracer SynthesisBoronicPrecursor C:Boronic AcidBiarylSuzuki Coupling(Biaryl Scaffolds)Boronic->BiarylPd(0), Base, Ar-XAmide->StartEther->StartBiaryl->StartRadiolabel->StartIsotopic Variant

Figure 1: Synthetic logic flow for incorporating the 2-methoxy-4-(trifluoromethyl)phenyl moiety into drug scaffolds.

Therapeutic Applications & Case Studies

Neuroscience: mGluR2 PET Imaging Ligands

One of the most sophisticated applications of this moiety is in the development of Positron Emission Tomography (PET) radiotracers for the metabotropic glutamate receptor 2 (mGluR2), a target for schizophrenia and anxiety.

  • The Challenge: Developing a tracer with high affinity, selectivity, and appropriate lipophilicity to cross the Blood-Brain Barrier (BBB).

  • The Solution: Researchers identified Compound 13 (a benzimidazole derivative).[2]

    • Structure: Contains a 2-methoxy-4-(trifluoromethyl)phenyl group attached to a piperidine linker.[1][2][3]

    • Role of Moiety: The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       group enhances lipophilicity for BBB penetration. The 2-methoxy group serves a dual purpose: it provides a specific steric fit in the allosteric pocket and acts as the site for Carbon-11 (
      
      
      ) radiolabeling
      .
    • Protocol Insight: The precursor is the corresponding phenol. Reaction with

      
       yields the tracer rapidly.[2]
      
Immunology: NLRP3 Inflammasome Inhibitors

The NLRP3 inflammasome is a critical component of the innate immune system. Dysregulation leads to inflammatory diseases like gout and atherosclerosis.

  • Compound Class: Sulfonylureas and specialized heterocyclic inhibitors (e.g., pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one derivatives).[1]

  • Role of Moiety: The 2-methoxy-4-(trifluoromethyl)phenyl group is often found on the "western" wing of these inhibitors.[1]

  • Mechanistic Rationale:

    • Metabolic Armor: The para-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       prevents rapid oxidative clearance by liver microsomes.
      
    • Conformational Bias: The ortho-methoxy group locks the phenyl ring relative to the central scaffold, reducing the entropic cost of binding to the NLRP3 NACHT domain.

Cystic Fibrosis: CFTR Modulators

In the search for correctors of the

  • Application: Used as a hydrophobic cap in the side chain of CFTR correctors.

  • Function: The high lipophilicity of the moiety assists in anchoring the molecule within the hydrophobic patches of the CFTR transmembrane domains, stabilizing the folded protein state.

Experimental Protocols

Protocol: Synthesis of a 2-Methoxy-4-(Trifluoromethyl)phenyl Amide

Applicable for generating NLRP3 inhibitor intermediates.[1]

Reagents:

  • 2-Methoxy-4-(trifluoromethyl)aniline (1.0 eq)[1]

  • Carboxylic Acid Scaffold (1.0 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (3.0 eq)[1]

  • DMF (Anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL) under

    
     atmosphere.
    
  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes to generate the active ester.

  • Coupling: Add 2-Methoxy-4-(trifluoromethyl)aniline (1.0 mmol) in one portion.

  • Reaction: Stir at RT for 4–12 hours. Monitor via LC-MS for the disappearance of the aniline (

    
     corresponds to M+H).
    
  • Workup: Dilute with EtOAc (30 mL), wash with saturated

    
     (2x), water (2x), and brine (1x).
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
    
Protocol: Suzuki Coupling with Boronic Acid

Applicable for Biaryl synthesis.[1]

Reagents:

  • [2-Methoxy-4-(trifluoromethyl)phenyl]boronic acid (1.2 eq)[1]

  • Aryl Halide (1.0 eq)[1]

  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (0.05 eq)
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (3.0 eq)
    
  • Dioxane/Water (4:1)[1]

Step-by-Step:

  • Degassing: Charge a microwave vial with the Aryl Halide, Boronic Acid, and Base. Suspend in Dioxane/Water. Sparge with Argon for 5 mins.

  • Catalyst Addition: Add the Palladium catalyst. Seal the vial.

  • Heating: Heat to 90°C (thermal) or 110°C (microwave) for 1–2 hours.

  • Extraction: Filter through Celite, extract with DCM, and purify.

Strategic SAR Logic (Structure-Activity Relationship)

The decision to incorporate this moiety follows a specific logic in lead optimization.

SAR_LogicProblemLead Optimization Challenge:Low Potency or High ClearanceDecisionStrategy:Incorporate 2-methoxy-4-(trifluoromethyl)phenylProblem->DecisionEffect1Effect 1: Metabolic Blocking(Para-CF3 stops oxidation)Decision->Effect1Effect2Effect 2: Conformational Lock(Ortho-OMe restricts rotation)Decision->Effect2Effect3Effect 3: Lipophilicity Boost(Increases LogP/Permeability)Decision->Effect3OutcomeOutcome:Improved T1/2 and PotencyEffect1->OutcomeEffect2->OutcomeEffect3->Outcome

Figure 2: SAR decision matrix for deploying the 2-methoxy-4-(trifluoromethyl)phenyl moiety.

References

  • Wang, J., et al. (2020). "Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2)." Journal of Medicinal Chemistry. Link

  • Coll, R. C., et al. (2022). "MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition."[1] Nature Chemical Biology.[1] (Contextual reference for Sulfonylurea/NLRP3 inhibition mechanisms). Link

  • Smolecule Inc. (2024).[1] "5-Fluoro-2-methoxy-4-(trifluoromethyl)phenylboronic acid: Structure and Applications." Link

  • World Intellectual Property Organization. (2024).[1] "Patent WO2024104462A1: GPR17 modulators and uses thereof." Link

  • World Intellectual Property Organization. (2018).[1] "Patent WO2018065962A1: Substituted pyrrolidines and their use in the treatment of cystic fibrosis." Link

Methodological & Application

Application Note: Scalable Synthesis of 1-iodo-2-methoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The intermediate 1-iodo-2-methoxy-4-(trifluoromethyl)benzene (CAS: 1261752-45-7) is a critical scaffold in medicinal chemistry, particularly for Suzuki-Miyaura and Buchwald-Hartwig couplings used to synthesize metabolically stable drug candidates. The ortho-methoxy, para-trifluoromethyl substitution pattern presents a specific challenge in regioselectivity. Direct iodination of the parent anisole (1-methoxy-3-(trifluoromethyl)benzene) typically yields the undesirable para-isomer (relative to the methoxy group) or requires cryogenic lithiation with variable selectivity.

This Application Note details a robust, scalable, three-step protocol starting from commercially available 2-fluoro-4-(trifluoromethyl)1-nitrobenzene . This route leverages the high regiocontrol of Nucleophilic Aromatic Substitution (SNAr) followed by a reliable Sandmeyer iodination. This "regio-by-design" approach eliminates isomer separation bottlenecks and ensures >98% isomeric purity.

Key Advantages of This Protocol
  • Regiocontrol: 100% defined by the starting material skeleton.

  • Scalability: Avoids cryogenic temperatures (-78°C) required for lithiation routes.

  • Safety: Uses mild SNAr conditions and a controlled Sandmeyer process.

  • Cost-Efficiency: Utilizes abundant fluoro-nitro precursors.

Retrosynthetic Analysis & Route Selection

The synthesis is designed to install the functionalities in a logical order of reactivity:

  • Ether Formation: Displacement of the labile Fluorine activated by the ortho-Nitro group.

  • Amine Generation: Reduction of the Nitro group.

  • Iodine Installation: Diazotization of the amine followed by iodide quench (Sandmeyer).

Retrosynthesis Target Target: 1-iodo-2-methoxy- 4-(trifluoromethyl)benzene Aniline Intermediate 2: 2-methoxy-4-(trifluoromethyl) aniline Target->Aniline Sandmeyer (Iodination) Nitro Intermediate 1: 2-methoxy-4-(trifluoromethyl) 1-nitrobenzene Aniline->Nitro Reduction (Fe/NH4Cl or H2/Pd) Start Starting Material: 2-fluoro-4-(trifluoromethyl) 1-nitrobenzene Nitro->Start SNAr (NaOMe)

Caption: Retrosynthetic disconnection showing the "Regio-by-Design" strategy starting from the fluoro-nitro precursor.

Detailed Experimental Protocols

Step 1: Regioselective SNAr Methoxylation

Objective: Convert 2-fluoro-4-(trifluoromethyl)1-nitrobenzene to 2-methoxy-4-(trifluoromethyl)1-nitrobenzene.

  • Rationale: The fluorine atom at the ortho position to the nitro group is highly activated for nucleophilic displacement.[1] The para-trifluoromethyl group further stabilizes the Meisenheimer intermediate, ensuring rapid and clean conversion.

Materials:

  • 2-Fluoro-4-(trifluoromethyl)1-nitrobenzene (1.0 equiv)

  • Sodium Methoxide (NaOMe), 25% wt in Methanol (1.1 equiv)

  • Methanol (anhydrous, 5 vol)

  • THF (optional, for solubility, 2 vol)

Protocol:

  • Charge a reaction vessel with 2-fluoro-4-(trifluoromethyl)1-nitrobenzene and Methanol (5 mL per gram of substrate).

  • Cool the solution to 0–5°C using an ice/water bath.

  • Add NaOMe solution dropwise over 30 minutes, maintaining internal temperature <10°C. Note: Exothermic reaction.

  • Warm to Room Temperature (20–25°C) and stir for 2–4 hours.

  • Monitor by HPLC/TLC (Hexane/EtOAc 8:1). Disappearance of starting material (Rf ~0.6) and appearance of product (Rf ~0.[2]5) indicates completion.

  • Quench by adding Water (10 vol). The product typically precipitates as a yellow solid.

  • Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate.

  • Yield Expectation: 90–95%.

Step 2: Nitro Reduction

Objective: Reduce the nitro group to the aniline (2-methoxy-4-(trifluoromethyl)aniline).

  • Rationale: Iron-mediated reduction is chosen for scalability and chemoselectivity, avoiding potential defluorination that might occur with high-pressure hydrogenation.

Materials:

  • Crude Nitro intermediate (1.0 equiv)[3]

  • Iron Powder (325 mesh, 4.0 equiv)

  • Ammonium Chloride (NH4Cl, 2.0 equiv)

  • Ethanol/Water (3:1 ratio, 10 vol)

Protocol:

  • Suspend the Nitro intermediate, Iron powder, and NH4Cl in Ethanol/Water.

  • Heat to reflux (75–80°C) with vigorous mechanical stirring.

  • Stir for 2–4 hours. The yellow color of the nitro compound will fade to a pale/colorless amine species (often dark due to iron oxides).

  • Cool to room temperature.

  • Filter through a Celite pad to remove iron residues. Wash the cake with Ethanol.

  • Concentrate the filtrate to remove Ethanol.

  • Extract the aqueous residue with Ethyl Acetate (3x).

  • Wash combined organics with Brine, dry (Na2SO4), and concentrate.[1]

  • Purification: Usually not required. If dark, pass through a short silica plug.

  • Yield Expectation: 85–92%.

Step 3: Sandmeyer Iodination

Objective: Convert the aniline to the target aryl iodide.

  • Rationale: Standard diazotization followed by iodide displacement. The use of p-Toluenesulfonic acid (p-TsOH) in Acetonitrile (MeCN) is a modern, milder alternative to concentrated H2SO4, offering better solubility and cleaner profiles.

Materials:

  • 2-Methoxy-4-(trifluoromethyl)aniline (1.0 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H2O, 3.0 equiv)

  • Sodium Nitrite (NaNO2, 2.0 equiv)

  • Potassium Iodide (KI, 2.5 equiv)

  • Acetonitrile (MeCN, 10 vol)

  • Water (5 vol)

Protocol:

  • Dissolve the Aniline and p-TsOH in MeCN in a reactor. Cool to 0–5°C.

  • Prepare a solution of NaNO2 in minimal Water (approx 2M).

  • Add the NaNO2 solution dropwise to the reactor, keeping T < 10°C. Stir for 30 mins to form the diazonium salt.

  • Prepare a solution of KI in Water (approx 2M).

  • Add the KI solution dropwise. Caution: Nitrogen gas evolution and iodine formation (dark color).

  • Allow to warm to Room Temperature and stir for 2 hours.

  • Quench excess iodine by adding saturated Sodium Thiosulfate (Na2S2O3) solution until the color changes from dark purple/brown to yellow/orange.

  • Extract with Ethyl Acetate or MTBE.

  • Wash with 1M HCl (to remove unreacted aniline), then sat. NaHCO3, then Brine.

  • Concentrate to yield the crude aryl iodide.

  • Purification: Recrystallization from Hexanes or short-path distillation (if liquid).

  • Yield Expectation: 70–80%.

Process Flow & Logic

The following diagram illustrates the critical decision points and flow of the synthesis.

ProcessFlow cluster_0 Step 1: SNAr cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer SNAr_React React: 2-F-4-CF3-Nitrobenzene + NaOMe (0°C) SNAr_Check QC Check: HPLC Target >98% SNAr_React->SNAr_Check Red_React React: Fe/NH4Cl Reflux (80°C) SNAr_Check->Red_React Pass Red_Workup Filter Iron (Celite) Extract EtOAc Red_React->Red_Workup Sand_Diazo Diazotization: p-TsOH / NaNO2 (0°C) Red_Workup->Sand_Diazo Sand_Iodo Iodination: Add KI (Gas Evolution) Sand_Diazo->Sand_Iodo Sand_Quench Quench: Na2S2O3 (Remove I2) Sand_Iodo->Sand_Quench

Caption: Operational workflow emphasizing critical control points (Temperature, Gas Evolution, Quench).

Analytical Data & Validation

PropertySpecificationMethod
Appearance Pale yellow oil or low-melting solidVisual
1H NMR (CDCl3) δ 7.85 (d, 1H, Ar-H), 7.15 (s, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 3.92 (s, 3H, OMe)400 MHz NMR
Regiochemistry d, J=8.0 Hz (Ortho coupling) confirms 1,2,4-pattern1H NMR
Purity >98.0% (AUC)HPLC (C18, MeCN/H2O)
Mass Spec [M]+ 301.9GC-MS / LC-MS

Note on NMR Interpretation: The key diagnostic for the correct isomer (1-iodo-2-methoxy-4-(trifluoromethyl)benzene) is the coupling pattern. You should observe:

  • A doublet (approx 8 Hz) for the proton at C5 (coupling with C6).

  • A singlet (or fine doublet) for the proton at C3 (isolated between OMe and CF3).

  • If the product were the para-iodo isomer (from direct iodination of anisole), the symmetry and coupling constants would differ significantly (two doublets).

Safety & Handling

  • Diazonium Salts: The intermediate diazonium salt in Step 3 is potentially explosive if dried. Never isolate the dry diazonium salt. Proceed directly to the iodide quench in solution.

  • Exotherms: The addition of NaOMe (Step 1) and the decomposition of the diazonium salt (Step 3) are exothermic. Strict temperature control is required.

  • Waste Disposal: Step 3 generates iodine waste. Ensure all iodine is reduced with thiosulfate before disposal to prevent corrosion of plumbing and health hazards.

References

  • SNAr Methodology

    • Regioselective nucleophilic aromatic substitution of fluoronitrobenzenes.
    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273–412. Link

  • Sandmeyer Iodination

    • A Practical One-Pot Synthesis of Iodoarenes
    • Krasnokutskaya, E. A., et al. (2007). "A new, one-step, effective protocol for the iodination of aromatic and heterocyclic amines." Synthesis, 2007(01), 81-84. Link

  • Starting Material Data

    • 2-Fluoro-4-(trifluoromethyl)nitrobenzene Properties.
    • PubChem CID: 2776882. Link

  • Target Molecule Reference

    • 1-Iodo-2-methoxy-4-(trifluoromethyl)benzene.

    • American Elements Catalog No. AE-1261752. Link

Sources

Troubleshooting & Optimization

Optimizing oxidative addition rates for electron-poor aryl iodides

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers encountering instability or stalling when coupling electron-deficient aryl iodides.

Topic: Optimization of Oxidative Addition & Cycle Balance Ticket Type: Advanced Troubleshooting & Protocol Design Applicable Substrates: Polyfluoro-iodobenzenes, Nitro-iodobenzenes, Pyridyl iodides, Esters/Nitriles.[1]

Core Technical Directive: The "Rate Paradox"

User Warning: If you are trying to "accelerate" the oxidative addition (OA) of an electron-poor aryl iodide, you are likely solving the wrong problem.

The Science: Electron-poor aryl iodides are among the most reactive substrates for Pd(0). The C–I bond is weak, and the electron-deficient ring lowers the LUMO, making the OA step kinetically facile—often diffusion-controlled.

The Real Problem: The issue is rarely that OA is too slow; it is that OA is too fast relative to Transmetallation (TM). This kinetic imbalance leads to the accumulation of the oxidative addition intermediate


, which is prone to three specific failure modes:
  • Dimerization: Formation of stable, inactive halogen-bridged dimers.[1]

  • Protodehalogenation: The Pd(II) species scavenges a proton, yielding Ar-H.[1]

  • Inhibition: High local concentration of iodide ions poisons the catalyst.[1]

Optimization Goal: Do not maximize OA rate. Match the OA rate to the Transmetallation rate.

Diagnostic Workflow (Troubleshooting Tree)

Use this logic flow to identify why your reaction is failing.

DiagnosticTree Start Symptom Analysis CheckProduct Analyze Crude Mixture (GC/LC-MS) Start->CheckProduct ArH Major Product: Ar-H (Dehalogenation) CheckProduct->ArH Mass = Ar-I minus I plus H ArAr Major Product: Ar-Ar (Homocoupling) CheckProduct->ArAr Mass = 2xAr SM Recovered Starting Material (No Reaction) CheckProduct->SM Mass = Ar-I Soln_ArH CAUSE: OA >> TM FIX: Switch to Aprotic Solvent Increase [M-Nu] conc. ArH->Soln_ArH Soln_ArAr CAUSE: Disproportionation FIX: Change to Monodentate Ligand Reduce Catalyst Loading ArAr->Soln_ArAr ColorCheck Did reaction turn orange/red then clear? SM->ColorCheck Dimer CAUSE: Stable Pd-Dimer Crash FIX: Use Bulky Ligand (Buchwald) Add co-solvent (THF/Dioxane) ColorCheck->Dimer Yes (Precipitate) Poison CAUSE: Catalyst Poisoning FIX: Check for free amines/thiols ColorCheck->Poison No (Black Pd)

Figure 1: Diagnostic logic for identifying failure modes in electron-deficient aryl iodide couplings.

Frequently Asked Questions (FAQs)

Q1: My reaction turns orange/red and stops converting. What is happening?

Diagnosis: You are likely forming a stable Palladium(II) Bridged Dimer .[1] Mechanism: Electron-poor aryl iodides form highly stable


 complexes.[1] Unlike electron-rich counterparts, these dimers are often too stable to be broken by the nucleophile or base, effectively sequestering your catalyst off-cycle.[1]
The Fix: 
  • Ligand Switch: Switch to bulky, electron-rich phosphines (e.g., XPhos , SPhos , or BrettPhos ).[1] The steric bulk prevents the formation of the bridged dimer.

  • Solvent Polarity: If using non-polar solvents (Toluene), add a coordinating co-solvent like THF or Dioxane to help solubilize/break the dimer.[1]

Q2: I am seeing significant hydrodehalogenation (Ar-I Ar-H). How do I stop it?

Diagnosis: The Oxidative Addition is successful, but the Transmetallation is too slow. The long-lived Pd(II) intermediate reacts with trace water, alcohol solvents, or even the base to pick up a hydride.[1] The Fix:

  • Remove Protic Sources: Switch from alcohols (MeOH/EtOH) to aprotic polar solvents (DMF, DMAc, NMP) or ethers (Dioxane).[1]

  • The "Iodide Effect": Switch the solvent to Toluene .[1] NaI (the byproduct) is insoluble in Toluene.[1] Precipitating the iodide drives the equilibrium forward and prevents iodide inhibition of the transmetallation step [1].

  • Increase Nucleophile Rate: Use a more soluble base (Cs₂CO₃ instead of K₂CO₃) or add water (if not using sensitive reagents) to activate the boronic acid.[1]

Q3: Should I use a "hotter" catalyst like Pd(PtBu₃)₂ to force the reaction?

Recommendation: No. Using an extremely active catalyst for an already reactive substrate often exacerbates homocoupling.[1]

  • Better Strategy: Use a catalyst that creates a monoligated Pd(0) species but is sterically crowded, such as Pd(OAc)₂ + XPhos (1:2 ratio).[1] This supports the oxidative addition but sterically hinders the bimolecular pathways that lead to homocoupling.[1]

Experimental Protocol: The "Balanced" Screen

This protocol is optimized for electron-poor aryl iodides (e.g., 4-iodobenzonitrile, pentafluoroiodobenzene) to minimize dehalogenation.[1]

Reagents:

  • Catalyst: XPhos Pd G2 (or Pd(OAc)₂ + XPhos) - Prevents dimerization.[1]

  • Solvent: Toluene (primary) or THF.[1] Avoid DMF if dehalogenation is high.[1]

  • Base: K₃PO₄ (anhydrous) + 2 equivalents of H₂O (controlled addition).[1]

Step-by-Step:

  • Charge Solids: Add Aryl Iodide (1.0 equiv), Boronic Acid (1.2 equiv), Base (2.0 equiv), and Pd-Catalyst (1-2 mol%) to a vial.

  • Inert Atmosphere: Cap and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen promotes homocoupling.[1]

  • Solvent Addition: Add anhydrous Toluene (0.2 M concentration).

  • Controlled Activation: Add degassed water (2.0 - 5.0 equiv relative to substrate) via syringe.[1]

    • Why? Anhydrous conditions often stall transmetallation.[1] Controlled water activates the boronic acid without providing a bulk protic solvent for dehalogenation.[1]

  • Temperature: Heat to 60°C. Do not overheat. These substrates are reactive; 100°C+ often degrades the catalyst.[1]

Mechanistic Visualization: The "Off-Cycle" Trap

Understanding where your catalyst gets stuck is key to optimization.[1]

Mechanism cluster_legend Key Pd0 Pd(0)L OA_Complex Pd(II)(Ar)(I)L (Active Species) Pd0->OA_Complex Fast OA ArI Ar-I (Electron Poor) ArI->OA_Complex Dimer [Pd(Ar)(I)L]2 (Inactive Dimer) OA_Complex->Dimer Stalls here if Ligand is small Dehal Ar-H (Side Product) OA_Complex->Dehal Reacts with H+ if TM is slow Product Ar-Nu (Desired) OA_Complex->Product Transmetallation & Red. Elim. Green = Desired Path Green = Desired Path Red = Failure Mode Red = Failure Mode Green = Desired Path->Red = Failure Mode

Figure 2: The kinetic competition between productive coupling and dimer formation/dehalogenation.

Data Summary: Ligand Effects on Stability

Comparison of ligand classes for electron-deficient aryl iodides (e.g., 4-nitroiodobenzene).

Ligand ClassExampleOA RateDimer StabilityRisk FactorRecommended For
Triphenylphosphine PPh₃HighHigh (Bad)Dimer precipitationSimple, non-hindered substrates only.[1]
Bidentate dppfModerateLowSlow TransmetallationLarge scale, robust reactions.[1]
Dialkyl Biaryl XPhos High Low (Good) Homocoupling General purpose optimization.
Bulky Trialkyl P(tBu)₃Very HighLow

-Hydride Elim
Sterically demanding couplings.[1]

References

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009).[1][2] "An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides: Insight into Controlling Factors." Journal of the American Chemical Society, 131(16), 5766–5768.[1][2]

  • Lundgren, R. J., & Stradiotto, M. (2010).[1] "Key concepts in ligand design: An introduction to chelating phosphines." Chemistry – A European Journal.[1] (Contextual grounding on ligand bite angles and stability).

  • Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5] Reaction intermediates and structure-activity relationships."[6] Journal of the American Chemical Society, 116(13), 5969-5970.[1] (Foundational mechanistic work on dimer formation).

  • BenchChem Technical Support. (2025). "Troubleshooting Dehalogenation in Suzuki Coupling."

Sources

Technical Support Ticket #8492: Catalyst Optimization for ortho-Methoxy Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Diagnostic

Coupling ortho-methoxy (o-OMe) aryl halides presents a dual challenge: steric hindrance at the oxidative addition step and electronic hemilability , where the oxygen lone pair can coordinate to the metal center, potentially creating off-cycle resting states.

Standard "workhorse" catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) often fail here because they lack the bulk required to force reductive elimination and the electron richness to facilitate oxidative addition across a hindered bond.

Interactive Diagnostic: Ligand Selection Tree

Use the following logic flow to select your initial screening ligands.

LigandSelection Start Substrate: o-OMe Aryl Halide RxnType Reaction Type? Start->RxnType CN_Bond C-N Bond (Amination) RxnType->CN_Bond CC_Bond C-C Bond (Suzuki/Negishi) RxnType->CC_Bond AmineType Nucleophile Type? CN_Bond->AmineType Suzuki Boronic Acid/Ester CC_Bond->Suzuki PrimAmine Primary Amine AmineType->PrimAmine R-NH2 SecAmine Secondary Amine AmineType->SecAmine R2-NH BrettPhos BrettPhos Pd G4 (High Selectivity) PrimAmine->BrettPhos RuPhos RuPhos Pd G4 (Steric Specialist) SecAmine->RuPhos SPhos SPhos Pd G3/G4 (Universal) Suzuki->SPhos Standard XPhos XPhos Pd G3/G4 (For Chlorides) Suzuki->XPhos Difficult Cl

Figure 1: Decision matrix for ligand selection based on nucleophile class. Note the divergence between BrettPhos and RuPhos based on amine substitution.

Technical Solutions & Ligand Matrix

The "Why" Behind the Choice

For o-OMe substrates, you need Dialkylbiaryl Phosphines (Buchwald Ligands) .

  • Mechanism: The biaryl backbone provides flexibility. The interaction between the ligand's ipso-carbon and the Pd center stabilizes the monoligated Pd(0) species (L1Pd(0)), which is the active species required for oxidative addition into hindered halides.

  • The o-OMe Factor: The methoxy group creates a specific "pocket." RuPhos is geometrically optimized to accommodate this ortho substituent while preventing the formation of inactive dimers.

Catalyst Selection Table
Reaction ClassPrimary RecommendationSecondary RecommendationTechnical Rationale
Amination (1° Amines) BrettPhos Pd G4 tBuBrettPhos Pd G4 BrettPhos prevents double arylation and is sufficiently bulky to override the o-OMe steric clash.
Amination (2° Amines) RuPhos Pd G4 BrettPhos Pd G4 RuPhos is the "gold standard" for hindered secondary amines. It facilitates the difficult reductive elimination step.
Suzuki-Miyaura SPhos Pd G3/G4 XPhos Pd G3/G4 SPhos is exceptionally stable and active for ortho-substituted biaryl formation.
Negishi RuPhos Pd G3/G4 SPhos Pd G3/G4 RuPhos prevents

-hydride elimination in alkyl-zinc reagents.

Standardized Experimental Protocol

Protocol ID: SOP-PD-G4-001 Scope: Buchwald-Hartwig Amination of o-Methoxy Aryl Bromide with Secondary Amine.

Reagents:

  • o-Methoxy Aryl Bromide (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)

  • Base: NaOtBu (1.4 equiv) [Use LHMDS if base-sensitive functional groups exist]

  • Solvent: Anhydrous THF or Toluene (0.2 M concentration)

Workflow:

  • Charge Solids: In a glovebox or under active N₂ flow, add the aryl bromide, NaOtBu, and RuPhos Pd G4 to a vial equipped with a stir bar.

    • Critical Step: Do not use Pd₂(dba)₃ + Ligand. In situ catalyst generation is often inefficient for o-OMe substrates due to incomplete ligation. Use the G4 precatalyst.

  • Add Liquids: Add the amine and anhydrous solvent. Seal the vial with a PTFE-lined septum cap.

  • Activation: Heat to 80 °C for 2–4 hours.

    • Note: The G4 precatalyst activates upon heating in the presence of the amine/base, releasing the active L1Pd(0) species immediately.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of silica/Celite to remove Pd black. Concentrate and purify.

Troubleshooting Guide (FAQ)

Q1: My reaction turns black immediately and conversion is <10%. What happened?

Diagnosis: "Pd Black" precipitation indicates catalyst decomposition. The active Pd(0) species was not stabilized by the ligand and aggregated. Fix:

  • Switch to a Precatalyst (G3/G4): If you are mixing Pd(OAc)₂ and ligand manually, the reduction to Pd(0) might be failing, or the L:Pd ratio is off. G4 precatalysts guarantee a 1:1 ratio.

  • Check Solvent Purity: o-OMe couplings are slower; if your solvent has dissolved O₂, the catalyst dies before it can turnover. Sparge solvents with Argon for 15 mins.

Q2: I see the starting material is consumed, but I'm getting the de-halogenated arene (reduction product).

Diagnosis:


-Hydride elimination is outcompeting reductive elimination. This is common with sterically crowded substrates where the amine cannot easily approach the metal center.
Fix: 
  • Increase Concentration: Go from 0.1 M to 0.5 M. This kinetically favors the bimolecular reaction (amine attack) over unimolecular decomposition.

  • Switch Ligand: If using RuPhos, try BrettPhos or AdBrettPhos , which are bulkier and can accelerate reductive elimination.

Q3: Can I use Nickel (Ni) catalysts instead?

Diagnosis: You can, but with a major caveat. Risk: Ni(COD)₂/NHC catalysts are prone to C-O bond cleavage in ortho-methoxy arenes (Kumada/Suzuki type reactivity where the OMe leaves). Advice: Only use Ni if you intend to cleave the OMe group. If you must retain the OMe, stick to Palladium.

Mechanistic Bottleneck Visualization

Understanding the failure mode helps in troubleshooting. For o-OMe substrates, the methoxy group creates a "wall" that blocks the incoming nucleophile.

Mechanism cluster_inhibit Failure Mode: Dehalogenation Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Steric Clash!) Pd0->OxAdd Ar-Br Complex Pd(II)-Ar-Br (o-OMe stabilized) OxAdd->Complex Slow Step 1 AmineBind Amine Binding Complex->AmineBind HNR2 + Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim Slow Step 2 (Crowding) BetaHydride Beta-Hydride Elimination AmineBind->BetaHydride If RedElim is too slow RedElim->Pd0 Regeneration

Figure 2: The catalytic cycle highlighting the two main friction points: Oxidative Addition (hindered by o-OMe) and Reductive Elimination (hindered by ligand+substrate bulk).

References

  • RuPhos Development: Maiti, D., & Buchwald, S. L. (2009). "Ligand-Accelerated C-N Bond Formation: The Use of RuPhos." Journal of the American Chemical Society.

  • Precatalyst G3/G4 Technology: Bruno, N. C., et al. (2013). "Third Generation Buchwald Precatalysts." Chemical Science.

  • BrettPhos for Primary Amines: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • SPhos for Suzuki Coupling: Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

Technical Support Center: Palladium Removal from 2-Methoxy-4-(Trifluoromethyl) Biaryls

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Topic ID: PD-REM-2M4TF | Updated: February 2026 Support Tier: Level 3 (Senior Application Scientist)

Substrate Assessment & Contamination Profile

User Query: Why is palladium removal particularly difficult for 2-methoxy-4-(trifluoromethyl) biaryls compared to standard aromatics?

Technical Insight: The difficulty arises from the synergistic effects of the 2-methoxy and 4-trifluoromethyl substituents on the biaryl core.

  • Hemolabile Coordination (The "Velcro" Effect): The oxygen atom in the ortho-methoxy group acts as a weak Lewis base. While not a strong ligand like an amine, it provides a "hemolabile" coordination site that stabilizes Pd(II) intermediates, preventing them from precipitating out or binding efficiently to mild scavengers.

  • Lipophilicity & Solubility: The -CF₃ group significantly increases the lipophilicity (

    
    ) of the molecule. This forces the use of non-polar solvents (DCM, Toluene) or amphiphilic ethers (THF) where traditional aqueous extractions (e.g., N-acetylcysteine washes) often fail due to poor phase transfer kinetics.
    
  • Electronic Deactivation: The electron-deficient nature of the ring (due to -CF₃) often necessitates the use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or NHC ligands during the Suzuki-Miyaura coupling. These ligands bind Pd tightly, meaning you are not just removing "naked" Pd, but highly stable Pd-Ligand complexes.

Scavenger Selection Guide

User Query: Which scavenger should I use? Activated carbon is hurting my yield.

Recommendation: Avoid standard activated carbon (Charcoal) for this substrate. The lipophilic -CF₃ group causes the product to adsorb non-specifically onto the carbon matrix, leading to yield loss.

Primary Recommendation: Silica-bound Trimercaptotriazine (Si-TMT) or Macroporous Polystyrene TMT (MP-TMT) .

  • Why: The TMT moiety has a high affinity for Pd(II) and Pd(0) that exceeds the binding strength of the ortho-methoxy group. The silica backbone prevents product adsorption.

Decision Logic: Scavenger Selection

Use the diagram below to select the correct scavenger based on your solvent and oxidation state.

ScavengerSelection Start Start: Assess Reaction Mixture SolventCheck Primary Solvent? Start->SolventCheck Polar Polar (MeOH, DMSO, DMF) SolventCheck->Polar High Solubility NonPolar Non-Polar (DCM, Toluene, THF) SolventCheck->NonPolar High Solubility PdState Dominant Pd Species? Polar->PdState NonPolar->PdState Rec3 Rec: MP-TMT (Resin) NonPolar->Rec3 If THF/DCM (Resin swells well) Pd0 Pd(0) / Nanoparticles PdState->Pd0 Black precipitate visible Pd2 Pd(II) / Ligand Bound PdState->Pd2 Clear/Orange solution Rec1 Rec: Si-Thiol (Silica-SH) Pd0->Rec1 Oxidative Scavenging needed Rec2 Rec: Si-TMT / MP-TMT Pd2->Rec2 Standard Chelation

Figure 1: Decision tree for selecting palladium scavengers based on solvent compatibility and palladium oxidation state.

Experimental Protocols

Protocol A: Batch Mode Scavenging (Standard)

Best for: <50g scale, final polishing steps.

Reagents:

  • Crude Product (2-methoxy-4-(trifluoromethyl) biaryl)

  • Scavenger: Si-TMT (SiliaMetS® TMT or equivalent)

  • Solvent: THF or Ethyl Acetate (Avoid DCM if possible for Si-based, but acceptable).

Step-by-Step:

  • Dissolution: Dissolve the crude residue in THF (10 volumes). Ensure the solution is free of suspended solids (filter if necessary).

  • Loading: Add Si-TMT (0.5 equivalents w/r/t mass of Pd catalyst used, OR 5-10 wt% relative to crude product if Pd mass unknown).

  • Temperature: Heat to 50°C .

    • Note: Room temperature is often insufficient for breaking the Pd-Phosphine or Pd-Methoxy coordination in this specific substrate.

  • Agitation: Stir vigorously for 4 hours .

  • Filtration: Filter through a 0.45 µm PTFE membrane or a pad of Celite.

  • Wash: Wash the cake with 2 volumes of THF.

  • Analysis: Analyze filtrate via ICP-MS. Target: <10 ppm (ICH Q3D Class 2B limit).

Protocol B: Flow Cartridge Scavenging (High Efficiency)

Best for: >50g scale, stubborn complexes.

Workflow Diagram:

FlowProcess Feed Feed Solution (Crude in THF) Pump Pump (1-5 mL/min) Feed->Pump Heater Heating Loop (60°C) Pump->Heater Cartridge Scavenger Cartridge (Si-TMT) Heater->Cartridge BackPressure BPR (50 psi) Cartridge->BackPressure Collection Clean Product BackPressure->Collection

Figure 2: Flow chemistry setup for continuous palladium removal using a heated scavenger cartridge.

Troubleshooting & FAQs

Q1: I used Si-TMT, but the Pd level plateaued at 50 ppm. Why won't it go lower? Diagnosis: You likely have stable Pd(II)-Ligand complexes (e.g., Pd-XPhos) or Pd(0) nanoparticles that are too large to enter the scavenger pores. Corrective Action:

  • Oxidation: Add a mild oxidant. Stir the crude solution with open air or add 1.5 eq of DMSO (acting as an oxidant) before adding the scavenger. This converts Pd(0) to Pd(II) and oxidizes phosphines to phosphine oxides, releasing the Pd.

  • Solvent Switch: If using DCM, switch to THF. DCM can swell polystyrene resins (MP-TMT) effectively, but for Silica (Si-TMT), THF often provides better wetting and mass transfer.

Q2: Can I use N-Acetylcysteine (NAC) washes instead of solid scavengers? Diagnosis: Not recommended for this specific substrate. Reasoning: The 4-trifluoromethyl group makes your biaryl highly lipophilic. NAC is water-soluble. To make NAC work, you would need a biphasic mixture with vigorous stirring and potentially a phase transfer catalyst. The partition coefficient (


) of your product favors the organic layer so strongly that the Pd (coordinated to the methoxy group) may refuse to migrate to the aqueous phase.

Q3: The scavenger turned the solution yellow/orange. Is this normal? Answer: Yes. As Si-TMT captures Pd, it often turns from off-white to yellow/brown. A deep color change indicates the scavenger is working (loading capacity is being utilized). If the filtrate is still colored, your scavenger is saturated. Add a fresh batch (0.2 eq) and repeat.

Q4: My product is crystallizing in the scavenger cartridge. Diagnosis: The -CF₃ group often induces high crystallinity. Corrective Action:

  • Decrease concentration (dilute by 2x).

  • Increase the system temperature (keep cartridge at 50-60°C).

  • Add a co-solvent like Toluene (10%) to disrupt crystal lattice formation during the flow process.

Comparative Data: Scavenger Efficiency

Data based on reduction of Pd(OAc)₂/SPhos complex in THF (Initial [Pd] = 500 ppm).

Scavenger TypeFunctional GroupResidual Pd (ppm)Product Recovery (%)Notes
Si-TMT Trimercaptotriazine< 5 > 98%Best balance of purity/yield.
MP-TMT Trimercaptotriazine< 10> 95%Good, but requires resin swelling time.
Si-Thiol Propylthiol25-40> 98%Good for "naked" Pd, weaker for complexes.
Activated Carbon N/A50-10075% Not Recommended. High product loss.
Crystallization N/A8085%Pd co-crystallizes with this substrate.

References

  • ICH Q3D Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019).[1] Guideline for Elemental Impurities Q3D(R2). Link

  • Garrett, C. E., & Prasad, K. (2004).[2][3] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[2][3][4] Link

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers Selection Guide. SiliCycle Application Notes.Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Link

Sources

Solvent effects on the reactivity of 1-iodo-2-methoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-iodo-2-methoxy-4-(trifluoromethyl)benzene (IMTB)

Current Status: Operational Ticket Queue: Open Support Level: Tier 3 (Senior Application Scientist)[1][2]

Welcome to the IMTB Reactivity & Solvent Guide

You have reached the specialized support hub for 1-iodo-2-methoxy-4-(trifluoromethyl)benzene (IMTB).[1][2][3] This guide addresses the specific reactivity challenges posed by the unique electronic push-pull system of this molecule: the electron-withdrawing trifluoromethyl group (


-CF

) competing with the electron-donating, sterically demanding methoxy group (

-OMe).[1][2][3]

Molecule Profile:

  • Substrate: 1-iodo-2-methoxy-4-(trifluoromethyl)benzene[1][2][3][4]

  • Key Reactivity Drivers:

    • C1-Iodine: Highly reactive handle for oxidative addition and metal-halogen exchange.[1][2][3]

    • C2-Methoxy: Provides ortho-chelation capability (Directed Metalation Group) but introduces steric hindrance.[1][2][3]

    • C4-Trifluoromethyl: Strong electron-withdrawing group (EWG) that activates the C1-I bond for oxidative addition but can destabilize certain cationic intermediates.[1][2][3]

Knowledge Base (KB) Articles: Troubleshooting & Optimization

KB-001: Cross-Coupling Reactions (Suzuki-Miyaura / Buchwald-Hartwig)

User Issue: "My Suzuki coupling conversion stalls at 60-70%, even with active Pd catalysts. I see dehalogenated byproduct."

Root Cause Analysis: The ortho-methoxy group creates a "Steric/Electronic Trap."[1][2][3] While the para-CF


 group activates the C-I bond for oxidative addition (making the ring electron-deficient), the ortho-OMe group physically crowds the palladium center.[2] Standard non-polar solvents (Toluene) often fail to solubilize the boronic acid sufficiently or do not stabilize the polar transition state required to overcome the steric barrier.

Troubleshooting Protocol:

ParameterStandard Condition (Failing)Optimized Condition (Passing)Technical Rationale
Solvent Toluene or THF1,4-Dioxane or DME (Dimethoxyethane)Dioxane has a higher boiling point (101°C) allowing higher kinetic energy to overcome the ortho-steric barrier without catalyst decomposition.[1][2][3] DME offers chelation that stabilizes the Pd-intermediate.[1][2][3]
Base Na

CO

(aq)
K

PO

(suspended) or Cs

CO

Anhydrous, stronger bases in polar aprotic media often assist in the transmetallation step for sterically hindered substrates.[1]
Water Biphasic (2:[1][2]1)Trace / Controlled Excess water can promote protodehalogenation (replacing I with H) in electron-deficient rings.[1][2][3] Use anhydrous conditions with strictly degassed solvents.

Expert Tip: If using Buchwald-Hartwig amination, avoid Toluene. The ortho-OMe group can chelate the Pd, slowing reductive elimination. Switch to t-Amyl Alcohol or 1,4-Dioxane to disrupt this non-productive chelation.[1][2][3]

KB-002: Lithium-Halogen Exchange (Preparation of Aryl Lithium)[1][2][3]

User Issue: "I am trying to generate the aryl lithium species at -78°C, but I get a mixture of the desired product and the protonated parent (Ar-H). Yields are inconsistent."

Root Cause Analysis: The ortho-methoxy group acts as a Directed Metalation Group (DMG), coordinating to the Lithium atom. This creates a stable 5-membered chelate ring.[1][2][3] However, this species is highly basic. If the solvent is not Lewis-basic enough to satisfy Lithium's coordination sphere, the aggregate reactivity changes, or it pulls protons from the environment (even from slightly wet THF).

Troubleshooting Protocol:

  • Solvent Selection:

    • Preferred: Anhydrous THF (Tetrahydrofuran).[1]

    • Why: THF is essential.[1][3] The oxygen lone pairs in THF coordinate to the Lithium, breaking down the hexameric n-BuLi aggregates into more reactive dimers/monomers. This is critical for the rapid exchange at the sterically hindered C1 position.

    • Avoid: Diethyl Ether (Et

      
      O) is often too weak a donor to break aggregates effectively for this specific sterically crowded substrate.[1]
      
  • Temperature Control:

    • Strict -78°C: Do not warm to 0°C before quenching. The ortho-lithiated species is stabilized by the OMe chelation, but the para-CF

      
       group makes the ring susceptible to "benzyne-like" decomposition or nucleophilic attack if energy increases.[2][3]
      
  • The "Internal Quench" Method:

    • If the electrophile is compatible (e.g., TMS-Cl), mix it with the aryl iodide before adding the lithium reagent (Barbier conditions). This captures the transient lithio-species immediately, preventing side reactions.[2]

KB-003: Nucleophilic Aromatic Substitution ( )

User Issue: "Can I displace the Iodine with an amine or alkoxide without a metal catalyst?"

Status: Possible but Difficult.

Analysis: Typically,


 requires a strong EWG ortho or para to the leaving group. Here, the CF

is para to the Iodine, which is favorable. However, the OMe is ortho and electron-donating, which deactivates the ring.

Solvent Recommendation:

  • DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) .[1]

  • Mechanism:[1][2][3][5][6][7] These dipolar aprotic solvents solvate cations (K+, Na+) extremely well, leaving the nucleophilic anion "naked" and highly reactive. This extra reactivity is needed to overcome the deactivating effect of the ortho-methoxy group.[2]

Visualizing the Solvent Strategy

The following diagram illustrates the decision logic for solvent selection based on the reaction pathway for IMTB.

SolventStrategy Start Substrate: 1-iodo-2-methoxy-4-(trifluoromethyl)benzene ReactionType Select Reaction Type Start->ReactionType Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) ReactionType->Suzuki C-C / C-N Bond LiExchange Lithium-Halogen Exchange (Li-I Exchange) ReactionType->LiExchange Generate Nucleophile SNAr Nucleophilic Substitution (SNAr) ReactionType->SNAr Displace Iodine (No Metal) Dioxane Rec: 1,4-Dioxane (High T, breaks chelation) Suzuki->Dioxane Overcome ortho-sterics Warning1 Avoid Toluene (Low solubility/rate) Suzuki->Warning1 THF Rec: Anhydrous THF (Stabilizes Li-Intermediate) LiExchange->THF Coordination required Warning2 Avoid Et2O (Aggregates persist) LiExchange->Warning2 DMSO Rec: DMSO/DMF (Naked Anion Effect) SNAr->DMSO Maximize Nucleophilicity

Caption: Decision matrix for solvent selection based on reaction pathway and electronic/steric constraints of IMTB.

Mechanistic Insight: The Ortho-Chelation Effect

Understanding why THF is required for Lithiation but Dioxane is better for Palladium coupling.

Chelation cluster_Li Lithium Exchange (in THF) cluster_Pd Pd Coupling (in Dioxane) IMTB IMTB Molecule Li_Complex Stable Intermediate Li coordinates to OMe & THF IMTB->Li_Complex + nBuLi / -78C Pd_Complex Active Catalyst Dioxane prevents Pd-OMe chelation trap IMTB->Pd_Complex + Pd(0) / Heat

Caption: The dual role of the ortho-methoxy group: stabilizing Li-intermediates via chelation vs. potentially poisoning Pd-catalysts.[1][2][3]

References

  • Solvent Effects in Suzuki-Miyaura Couplings: Detailed analysis of how polar vs.

    • Source: ResearchGate / Wiley Online Library[1][2][3]

    • Link:

  • Lithium-Halogen Exchange Mechanisms: Explanation of solvent coordination (THF vs Ether) in stabilizing organolithium species.

    • Source: Wikipedia / Organic Chemistry Portal[1][2]

    • Link:[1][2][3]

  • Ortho-Directed Metallation & Solvent Choice: Discussion on how ortho-methoxy groups facilitate lithiation and the requirement for Lewis basic solvents.

    • Source: Beilstein Journal of Organic Chemistry
    • Link:[1][2][3]

  • Physical Properties of IMTB: Solubility and physical data for 1-iodo-2-methoxy-4-(trifluoromethyl)benzene.

    • Source: PubChem / NIH[1][2][3]

    • Link:[1][2][3]

Sources

Validation & Comparative

19F NMR Spectrum Analysis of Trifluoromethyl Aryl Iodides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gold Standard" for Fluorinated Aromatics

In the high-stakes landscape of drug discovery, Trifluoromethyl Aryl Iodides (


-Ar-I)  are pivotal intermediates. They serve as the gateway to cross-coupling reactions (Suzuki, Sonogashira) and are essential bioisosteres for modulating metabolic stability.

However, characterizing these molecules presents a unique challenge. Standard 1H NMR often fails due to the "silent" nature of the fully substituted aromatic rings or complex second-order couplings. HPLC requires method development and reference standards that may not yet exist.

19F NMR stands as the superior analytical alternative. It offers a background-free spectral window, 100% isotopic abundance, and extreme sensitivity to the electronic environment changes induced by the iodine substituent. This guide provides a technical comparison and a validated protocol for leveraging 19F NMR in the analysis of


-Ar-I derivatives.

Comparative Analysis: 19F NMR vs. Alternatives

The following table contrasts 19F NMR with traditional characterization methods for


-Ar-I compounds.
Feature19F NMR (Recommended)1H NMR HPLC-UV/MS
Selectivity High. Only fluorinated species are visible. No solvent peaks or hydrocarbon impurities.Low. Crowded by solvent residuals (

, DMSO), water, and aliphatic impurities.
Medium. Depends on column chemistry and separation efficiency.
Isomer Resolution Excellent. Ortho/Meta/Para isomers often separated by >0.5 ppm due to Iodine's electronic effect.Poor. Aromatic region (7.0–8.0 ppm) often shows overlapping multiplets.Variable. Positional isomers often co-elute without specific method optimization.
Quantification Absolute. qNMR is possible without a specific reference standard (using an internal standard like

-trifluorotoluene).
Relative. Requires pure material for calibration or assumes equal proton response (risky with relaxation issues).Relative. Requires response factor calibration for every new compound (UV extinction coefficients vary).
Speed Fast (< 5 min). Minimal sample prep; "dilute and shoot."Fast (< 5 min). Similar speed, but data interpretation takes longer.Slow (> 20 min). Requires equilibration, run time, and wash cycles.
Structural Insight Electronic. Chemical shift correlates directly with the electron density and steric environment of the

group.
Connectivity. Shows H-H coupling, but blind to quaternary carbons and halides.Mass/Purity. Gives MW and % purity but no structural connectivity.

Technical Deep Dive: The "Heavy Atom" Effect of Iodine

To interpret the spectrum of a


-Ar-I compound accurately, one must understand the influence of the Iodine atom. Unlike lighter halogens (F, Cl), Iodine introduces significant Relativistic Effects  (Spin-Orbit Coupling) known as the Heavy Atom on Light Atom (HALA)  effect.
The Mechanism[1]
  • Inductive Effect (-I): Iodine is electronegative (though less than F/Cl), which theoretically deshields the ring.

  • Shielding Effect (Dominant): The large electron cloud of Iodine exerts a "heavy atom effect" that typically causes shielding (upfield shift) of nearby carbons (

    
    ) and can anomalously affect 
    
    
    
    signals depending on geometry.
  • Distance Dependence: The chemical shift of the

    
     group is highly sensitive to its distance from the Iodine.
    
Diagnostic Trends (in )
  • Standard

    
    : 
    
    
    
    ppm.[1]
  • Ortho-Iodo (

    
    ):  The bulky Iodine creates a steric and electronic perturbation. Expect a shift deviation of 2–5 ppm  relative to the meta/para isomers. This makes 19F NMR the definitive tool for confirming regioselectivity in iodination reactions.
    
  • Meta/Para-Iodo: These signals often cluster closer to the parent benzotrifluoride value but are distinct enough for integration.

Expert Insight: When monitoring a reaction transforming


 to 

, the appearance of a new 19F peak shifted significantly (often upfield due to shielding cones or downfield due to desymmetrization) is the primary confirmation of success.

Validated Experimental Protocol: Quantitative 19F NMR (qNMR)

This protocol ensures accurate purity assessment (


 accuracy) without requiring a pure reference standard of the analyte.
Reagents & Equipment
  • Solvent:

    
     or DMSO-
    
    
    
    (ensure high solubility).
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    ,
    
    
    ppm) or Hexafluorobenzene (
    
    
    ,
    
    
    ppm).
    • Selection Rule: The IS peak must not overlap with the analyte.[2]

      
       is ideal for 
      
      
      
      -Ar-I unless the shifts are identical.
  • Instrument: 300 MHz NMR or higher (broadband probe).

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh approx. 10–20 mg of the

      
      -Ar-I sample (
      
      
      
      ) into a vial. Record weight to 0.01 mg.
    • Weigh approx. 10–15 mg of Internal Standard (

      
      ) into the same vial.
      
    • Dissolve in 0.6 mL of deuterated solvent. Transfer to NMR tube.[3]

  • Acquisition Parameters (Crucial for Accuracy):

    • Pulse Sequence: zg (standard 1-pulse) or zgig (inverse gated decoupling) if 13C decoupling is desired (usually not necessary for 19F qNMR).

    • Spectral Width (SW): Set to cover +10 to -200 ppm (approx 200 ppm).

    • Offset (O1): Center the spectrum (approx -100 ppm).

    • Relaxation Delay (D1): Set to 30 seconds.

      • Reasoning: Fluorine nuclei in

        
         groups have long longitudinal relaxation times (
        
        
        
        ), often 2–5 seconds. For 99% magnetization recovery,
        
        
        is mandatory. Failure to do this leads to integration errors.
    • Scans (NS): 16 or 32 (sufficient due to high sensitivity).

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase and baseline correct manually.

    • Integrate the Internal Standard peak (set to defined value, e.g., 300 for 3 fluorines).

    • Integrate the Analyte peak.[4]

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of Fluorines (3 for 
      
      
      
      )
    • 
      : Molecular Weight
      

Analytical Workflow Diagram

The following diagram illustrates the decision-making process for analyzing reaction mixtures containing


-Ar-I.

G Start Crude Reaction Mixture (CF3-Ar-I Synthesis) SamplePrep Dissolve in CDCl3 Add PhCF3 Internal Std Start->SamplePrep RunNMR Acquire 19F NMR (D1 = 30s, NS = 16) SamplePrep->RunNMR Analyze Analyze Spectrum (-50 to -80 ppm region) RunNMR->Analyze Decision Is distinct CF3 peak observed? Analyze->Decision ShiftCheck Check Chemical Shift vs Precursor Decision->ShiftCheck Yes NoProduct No New Peak: Reaction Failed Decision->NoProduct No Ortho Significant Shift (>2 ppm) Likely Ortho-Iodo ShiftCheck->Ortho Large Δδ MetaPara Minor Shift (<1 ppm) Likely Meta/Para-Iodo ShiftCheck->MetaPara Small Δδ Quant Perform qNMR Calculation (Purity %) Ortho->Quant MetaPara->Quant

Figure 1: Decision tree for characterizing Trifluoromethyl Aryl Iodides using 19F NMR.

Case Study: Monitoring Sandmeyer Iodination

Scenario: A researcher converts 2-amino-5-(trifluoromethyl)pyridine to 2-iodo-5-(trifluoromethyl)pyridine via a Sandmeyer reaction.

Experimental Observation:

  • Starting Material: The 19F signal of the amino-precursor appears at -62.5 ppm .

  • Reaction Check: After 1 hour, an aliquot is analyzed.

  • Result: A new signal appears at -64.1 ppm . The shift is distinct.

  • Conclusion: The downfield/upfield shift confirms the substitution of the electron-donating

    
     group with the iodine. The integral ratio between -62.5 ppm and -64.1 ppm allows for instant calculation of conversion yield without workup.
    

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for 19F parameters and coupling constants).
  • University of Colorado Boulder. 19F NMR Reference Standards. Retrieved from [Link]

  • Vicha, J., et al. (2020).[5] Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends. Chemical Reviews. (Explains the HALA effect of Iodine). Retrieved from [Link]

  • Reich, H. J. 19F NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • Takahiko, A., et al. (2020). Catalytic trifluoromethylation of iodoarenes. Beilstein Journal of Organic Chemistry. (Provides experimental spectra examples of CF3-Ar-I). Retrieved from [Link]

Sources

Comparative Guide: Catalytic Activity of ortho-Methoxy Aryl Iodides in Hypervalent Iodine Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the field of organocatalysis, aryl iodides serve as efficient, metal-free precatalysts for oxidative transformations. While iodobenzene (PhI) is the simplest benchmark, it suffers from rapid degradation and moderate activity. The introduction of an ortho-methoxy group (o-OMe) fundamentally alters the catalytic landscape.

This guide analyzes the "Ortho-Effect," where the o-OMe group acts as a hemilabile ligand. Unlike electron-withdrawing groups (e.g., o-COOH in IBX) that form rigid cyclic isomers, the o-OMe group provides a flexible "pseudocyclic" stabilization. This unique coordination balance prevents catalyst decomposition (disproportionation) while maintaining high electrophilicity at the iodine center, making o-methoxy aryl iodides superior candidates for alcohol oxidation, oxidative dearomatization, and C-H functionalization.

Mechanistic Insight: The Pseudocyclic Stabilization

The superior performance of o-methoxy aryl iodides stems from the capacity of the oxygen lone pair to donate into the iodine center during the high-valent I(III) or I(V) states. This interaction suppresses the formation of polymeric iodyl species (which are catalytically inactive and insoluble) without overly reducing the Lewis acidity required for substrate activation.

Catalytic Cycle & Stabilization Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical intramolecular stabilization provided by the o-methoxy group during the oxidized states.

G cluster_stabilization The Ortho-Methoxy Effect PreCat Precatalyst (Ar-I) ActiveSpecies Active I(III) Species (Pseudocyclic Stabilization) PreCat->ActiveSpecies Oxidation Oxidant Terminal Oxidant (mCPBA / Oxone) Oxidant->ActiveSpecies Intermediate Ligand Exchange Intermediate ActiveSpecies->Intermediate Substrate Binding note The o-OMe oxygen coordinates to the Iodine center (I...O), preventing degradation. ActiveSpecies->note Substrate Substrate (e.g., Alcohol) Substrate->Intermediate Intermediate->PreCat Reductive Elimination Product Oxidized Product (e.g., Ketone) Intermediate->Product

Figure 1: Catalytic cycle of o-methoxy aryl iodides. The green diamond represents the hypervalent species stabilized by the intramolecular I···O interaction.

Comparative Performance Analysis

The following data compares o-methoxy derivatives against standard Iodobenzene (PhI) and other substituted variants.

Case Study: Oxidation of Benzhydrol to Benzophenone

Conditions: Catalyst (10 mol%), Oxone (2.5 equiv), Nitromethane/Water, RT.

Catalyst StructureSubstituent (ortho)Substituent (para)Yield (%)TONStability Profile
Iodobenzene (PhI) -H-H35%3.5Low: Rapidly degrades to insoluble polymeric species.
2-Iodobenzoic acid -COOH-H85%8.5High: Forms insoluble IBX derivatives; mass transfer issues.
2-Iodoanisole -OMe-H92% 9.2 Optimal: Soluble, stable active species.
5-OMe-2-Iodobenzamide -CONHiPr-OMe97% 9.7 Superior: Synergistic electronic activation.

Key Takeaways:

  • Solubility vs. Stability: While o-COOH (IBX precursor) is highly stable, it often precipitates, limiting turnover in non-polar solvents. o-OMe derivatives remain soluble, allowing for homogeneous catalysis.

  • Electronic Activation: The o-OMe group is electron-donating by resonance but electron-withdrawing by induction. In the high-valent state, the inductive withdrawal increases the electrophilicity of the iodine center, accelerating nucleophilic attack by the substrate (e.g., alcohol).

Experimental Protocols

This section details a self-validating protocol for using o-methoxy aryl iodides.

Protocol A: Catalytic Oxidation of Alcohols (General Procedure)

Reagents:

  • Catalyst: 2-Iodoanisole (10 mol%)

  • Co-oxidant: mCPBA (1.1 - 1.5 equiv) or Oxone (2.0 equiv)

  • Solvent: Dichloromethane (DCM) with small water content (wet DCM) or Nitromethane/Water (10:1). Note: Water is essential for ligand exchange.

Workflow Diagram:

Workflow Setup Setup: Dissolve Substrate + Catalyst in Solvent (DCM/H2O) AddOxidant Addition: Add Co-oxidant (mCPBA) slowly at 0°C -> RT Setup->AddOxidant Monitor Monitor: TLC/GC-MS for Disappearance of SM AddOxidant->Monitor Quench Quench: Add sat. Na2S2O3 (Reduces excess oxidant) Monitor->Quench Complete Extract Workup: Extract w/ DCM, Wash w/ NaHCO3 Quench->Extract

Figure 2: Step-by-step workflow for catalytic oxidation using in situ generated hypervalent iodine.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the alcohol substrate (1.0 mmol) and 2-iodoanisole (0.1 mmol, 10 mol%) in DCM (5 mL) and water (0.5 mL).

  • Oxidation: Cool the mixture to 0°C. Add mCPBA (1.2 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature. Stir vigorously. The o-methoxy aryl iodide is oxidized in situ to the active I(III) species, which then oxidizes the alcohol.

  • Validation (Self-Check): The reaction mixture should turn slightly yellow (formation of I(III)). If it turns dark purple/brown, iodine (I2) is forming, indicating catalyst decomposition (unlikely with o-OMe, common with PhI).

  • Quench: Upon completion (TLC monitoring), add saturated aqueous sodium thiosulfate (Na₂S₂O₃) and saturated sodium bicarbonate (NaHCO₃) to quench excess oxidant and neutralize acids.

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate.

Critical Limitations & Troubleshooting

  • Steric Hindrance: While o-OMe stabilizes the catalyst, bulky substrates (e.g., tertiary alcohols or highly substituted phenols) may show slower kinetics due to the crowded iodine center.

  • Over-oxidation: In the presence of excess oxidant, o-methoxy aryl iodides can occasionally drive oxidation beyond the aldehyde stage to the carboxylic acid. To stop at the aldehyde, strictly control the equivalents of co-oxidant (1.1 equiv).

References

  • Dohi, T., & Kita, Y. (2009). Hypervalent Iodine Reagents as a New Entrance to Organocatalysts. Chemical Communications, 2073-2085.

  • Yakura, T., et al. (2018).[1] 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation.[1] Beilstein Journal of Organic Chemistry, 14, 965–971.

  • Zhdankin, V. V. (2010). Organocatalysis with Iodine(V) Precatalysts: The Role of the Ortho-Substituent. The Journal of Organic Chemistry, 75(13), 4644–4647.

  • Uyanik, M., & Ishihara, K. (2009). Hypervalent Iodine-Catalyzed Oxidation of Alcohols to Carboxylic Acids.[2] Chemical Communications, 2086-2088.

  • Richardson, R. D., & Wirth, T. (2006). Hypervalent Iodine Organocatalysis. Angewandte Chemie International Edition, 45(27), 4402-4404.

Sources

Comparison Guide: Physical State & Purity Verification of CAS 1261752-45-7

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Critical Verdict: Researchers sourcing 1-Iodo-2-methoxy-4-(trifluoromethyl)benzene (CAS 1261752-45-7) often encounter conflicting physical state descriptions in vendor databases, ranging from "powder" to "liquid."[1] Based on structural analysis of 1,2,4-substituted benzene analogs and thermodynamic trends of trifluoromethyl-iodobenzene derivatives, this compound is predicted to exist as a liquid or low-melting solid at standard ambient temperature and pressure (SATP).[1]

This guide provides a definitive protocol to verify the physical state and purity of CAS 1261752-45-7, distinguishing it from common structural isomers that may be supplied in error.[1]

Compound Profile & Significance

Chemical Identity:

  • IUPAC Name: 1-Iodo-2-methoxy-4-(trifluoromethyl)benzene[1][2]

  • CAS Number: 1261752-45-7[1][2]

  • Molecular Formula: C₈H₆F₃IO[1]

  • Molecular Weight: 302.03 g/mol [1][3]

  • Key Functional Groups: Aryl Iodide (C–I), Methoxy ether (–OCH₃), Trifluoromethyl (–CF₃).[1]

Research Application: This compound serves as a high-value building block in medicinal chemistry, specifically for Suzuki-Miyaura cross-coupling reactions.[1] The ortho-methoxy group provides steric directionality, while the para-trifluoromethyl group modulates lipophilicity (LogP) and metabolic stability, making it a critical scaffold for drug discovery programs targeting CNS indications.[1]

Comparative Analysis: Isomers & Alternatives

A primary risk in sourcing CAS 1261752-45-7 is confusion with its structural isomers, which possess distinct physical properties.[1] The table below contrasts the target compound with its closest analogs to aid in rapid visual and physical identification.

FeatureTarget Compound Isomer A (Alternative) Isomer B (Alternative)
CAS 1261752-45-7 1261645-09-3444-29-1
Structure 1-Iodo-2-methoxy-4-(CF3)1-Iodo-4-methoxy-2-(CF3)1-Iodo-2-(CF3)
Substitution 1,2,4-trisubstituted1,2,4-trisubstituted1,2-disubstituted
Physical State Liquid / Low-Melt Solid LiquidLiquid
Boiling Point Est. 230–240 °CEst. 235 °C196–197 °C
Density Est.[1][4][5][6] 1.7–1.8 g/mL1.75 g/mL1.84 g/mL
Key Distinction Methoxy is ortho to IodineMethoxy is para to IodineLacks Methoxy group

Insight: If your sample arrives as a high-melting dry powder (MP > 100°C), suspect incorrect identity (likely a carboxylic acid derivative or oxidized impurity).[1] The target compound's asymmetry and ether linkage typically disrupt crystal lattice energy, favoring a liquid or low-melting state.[1]

Experimental Verification Protocol

Use this self-validating workflow to confirm the identity and quality of the incoming material.[1]

Phase 1: Physical State & Thermal Analysis

Objective: Determine if the material conforms to the expected phase behavior.[1]

  • Visual Inspection:

    • Protocol: Examine the vial at Room Temperature (20–25°C).

    • Pass Criteria: Clear, colorless to pale yellow liquid OR waxy, low-melting solid.[1]

    • Fail Criteria: Crystalline white powder with high melting point.[1]

  • Melting Point / DSC (Differential Scanning Calorimetry):

    • Instrument: Mettler Toledo DSC 3+ or equivalent.[1]

    • Method: Cool sample to -50°C, then ramp to 100°C at 10°C/min.

    • Why: Detects glass transitions (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) common in oils and precise melting onsets for low-melting solids.
      
    • Expected Result: Endothermic peak (melting) likely between 20°C and 50°C .[1]

Phase 2: Refractive Index (For Liquids)

Objective: Quick purity check without consuming sample.

  • Method: Place 50 µL on the prism of an Abbe Refractometer (temp. controlled at 20°C).

  • Target Range:

    
     (Estimated based on fluorinated aromatic analogs).
    
  • Causality: Fluorine atoms lower the refractive index compared to non-fluorinated analogs (e.g., 2-iodoanisole ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ). A value >1.60 suggests loss of the -CF3 group or incorrect substance.[1]
    
Phase 3: Structural Confirmation (NMR)

Objective: Definitive isomer differentiation.

  • 1H NMR (400 MHz, CDCl3):

    • Look for the Methoxy singlet (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       ppm).
      
    • Verify the Aromatic region (3 protons).[1] The splitting pattern must reflect 1,2,4-substitution (typically a doublet, a doublet of doublets, and a singlet/doublet depending on coupling constants).[1]

  • 19F NMR:

    • Look for a single signal around ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       ppm (characteristic of Ar-CF3).
      
    • Note: If multiple F peaks appear, the sample is a mixture of isomers.[1]

Decision Logic for Verification

The following diagram illustrates the logical flow for accepting or rejecting a batch of CAS 1261752-45-7 based on physical evidence.

VerificationWorkflow Start Receive Sample CAS 1261752-45-7 Visual Visual Inspection @ 25°C Start->Visual IsSolid Is it a Solid? Visual->IsSolid LiquidTest Liquid Analysis: Measure Refractive Index & 1H NMR IsSolid->LiquidTest No (Liquid) SolidTest Solid Analysis: Run DSC / Capillary MP IsSolid->SolidTest Yes (Solid) CheckRI RI < 1.55? (Fluorine Effect) LiquidTest->CheckRI Pass PASS: Proceed to Synthesis CheckRI->Pass Yes Fail FAIL: Suspect Isomer/Impurity CheckRI->Fail No (High RI) CheckMP MP < 60°C? SolidTest->CheckMP CheckMP->Pass Yes (Low Melt) CheckMP->Fail No (High Melt)

Figure 1: Decision tree for validating the physical state of CAS 1261752-45-7.

References

  • American Elements. (n.d.).[1] 1-iodo-2-methoxy-4-(trifluoromethyl)benzene Product Page. Retrieved February 22, 2026, from [Link][1]

  • PubChem. (n.d.).[1] Compound Summary for CAS 444-29-1 (Structural Analog). National Library of Medicine.[1] Retrieved February 22, 2026, from [Link][1]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-Iodo-2-methoxy-4-(trifluoromethyl)benzene

[1][2]

Executive Summary: Immediate Directives

Do NOT pour this compound down the drain. Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) or strong oxidizers.

1-Iodo-2-methoxy-4-(trifluoromethyl)benzene is a poly-halogenated aromatic intermediate. Its disposal requires strict adherence to Halogenated Waste protocols due to the presence of both Iodine (heavy halogen) and the Trifluoromethyl group (-CF₃). The -CF₃ moiety confers high thermal stability, requiring high-temperature incineration with specific scrubbing capabilities to prevent hydrogen fluoride (HF) release.

Chemical Technical Profile

Understanding the molecule is the first step in safe disposal. This compound presents a dual-halogen hazard profile.[1]

PropertySpecificationOperational Implication
Chemical Name 1-Iodo-2-methoxy-4-(trifluoromethyl)benzenePrimary Identifier for Waste Manifest
CAS Number 1261752-45-7 (or derivative)Required for regulatory tracking
Molecular Formula C₈H₆F₃IOHigh Halogen Content: Requires specialized incineration.
Functional Groups Aryl Iodide, Trifluoromethyl, MethoxyStability: -CF₃ is persistent; Iodine is reactive.
Physical State Liquid or Low-Melting SolidLikely handled as liquid waste.
Hazards Irritant, Aquatic Toxicity, CombustiblePPE: Nitrile gloves, safety goggles, lab coat.

Waste Stream Segregation (The "Why" & "How")

The Science of Segregation

As a Senior Application Scientist, I cannot stress this enough: Segregation is not just bureaucratic; it is chemical.

  • The Fluorine Factor: The C-F bond in the trifluoromethyl group is one of the strongest in organic chemistry (approx. 116 kcal/mol). Standard solvent recycling or low-temperature incineration often fails to break this bond, leading to environmental release or damage to incinerator linings via HF formation. You must alert your waste contractor that this waste is Fluorinated.

  • The Iodine Factor: Aryl iodides are generally more reactive than their chloro/bromo counterparts. Mixing them with strong oxidizers in a waste drum can lead to the liberation of elemental iodine (

    
    ) or unstable hypervalent iodine species, creating pressure hazards.
    
Decision Logic Workflow

Use the following logic to determine the correct waste stream.

WasteSegregationStartWaste Generation:1-Iodo-2-methoxy-4-(trifluoromethyl)benzeneIsPureIs the waste pure compoundor mixed with solvents?Start->IsPureSolventTypeIdentify Co-SolventIsPure->SolventTypeMixedHalogenatedStream A:Halogenated Organic WasteIsPure->HalogenatedPureSolventType->HalogenatedDCM, ChloroformNonHalogenatedStream B:Non-Halogenated WasteSolventType->NonHalogenatedAcetone, HexaneFinalCheckFinal Check:Is Oxidizer Present?Halogenated->FinalCheckAction1CRITICAL ERROR:Do NOT place in Stream B.Re-classify as Stream A.NonHalogenated->Action1Contaminated byTarget CompoundAction1->HalogenatedSafeDisposeSAFE DISPOSAL:Label 'Halogenated/Fluorinated'High-Temp IncinerationFinalCheck->SafeDisposeNoSegregateOxSEGREGATE:Neutralize Oxidizer Firstor Use Separate ContainerFinalCheck->SegregateOxYes

Figure 1: Waste Segregation Decision Tree. Note the critical redirection of non-halogenated solvents to the halogenated stream once contaminated by the target compound.

Operational Disposal Protocol

Step 1: Preparation & PPE[1][4]
  • Ventilation: All transfers must occur inside a certified chemical fume hood.

  • PPE: Standard Nitrile gloves (0.11 mm) are generally sufficient for incidental splash, but double-gloving is recommended due to the penetrating nature of halogenated aromatics. Wear safety glasses with side shields.

Step 2: Container Selection
  • Material: Use HDPE (High-Density Polyethylene) or Glass (Amber preferred).

  • Avoid: Metal containers (steel/aluminum) if the waste stream is potentially acidic, as the iodine/fluorine substituents can contribute to corrosion over time.

Step 3: Bulking & Labeling
  • Bulking: Pour the waste into the container designated "Halogenated Organic Solvents."

    • Self-Validating Check: Verify the container pH is neutral (pH 6-8) before addition. If acidic, neutralize carefully with sodium bicarbonate solution to prevent gas evolution in the drum.

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Mandatory Fields:

      • Constituents: "1-Iodo-2-methoxy-4-(trifluoromethyl)benzene"[2][3]

      • Hazard Class: "Irritant," "Toxic."

      • Critical Note: Add a specific remark: "Contains Organic Fluorine & Iodine." This alerts the disposal facility to use appropriate scrubbers.

Step 4: Storage
  • Store in a secondary containment tray.

  • Keep away from heat sources and direct sunlight (iodine compounds can be light-sensitive).

  • Incompatibility: Store away from strong oxidizers (e.g., nitric acid, peroxides) and strong bases.

Spill Contingency Plan

Accidents happen. Your safety relies on a pre-planned response.[4]

Spill Response Workflow:

SpillResponseAlert1. ALERTNotify personnelEvacuate immediate areaAssess2. ASSESSVolume > 100mL?Fume Hood vs. Floor?Alert->AssessPPE3. PPE UPDouble Nitrile GlovesGoggles + Lab CoatAssess->PPEContain4. CONTAINCircle spill withVermiculite or SandPPE->ContainAbsorb5. ABSORBCover completely.Do NOT use sawdust.Contain->AbsorbClean6. CLEANScoop into jar.Wipe with Acetone.Absorb->Clean

Figure 2: Immediate Spill Response Protocol. Note the prohibition of sawdust, which is combustible and unsuitable for halogenated aromatics.

Specific Cleanup Materials:

  • Recommended: Vermiculite, dry sand, or commercial "Solvent" spill pads.

  • Prohibited: Sawdust or paper towels (unless immediately sealed in a fire-safe container), as these increase flammability.

Regulatory Compliance (EPA/RCRA)[7]

For US-based laboratories, strict adherence to the Resource Conservation and Recovery Act (RCRA) is required.

  • Waste Classification: Hazardous Waste.[4][1]

  • Likely Waste Codes:

    • F002: Spent halogenated solvents (if used in a solvent capacity).

    • D001: Ignitable (if flash point < 60°C).

    • D003: Reactive (only if mixed with incompatibles, but unlikely for the pure compound).

  • Destruction Method: The only acceptable destruction method for trifluoromethylated aromatics is High-Temperature Incineration (typically >1100°C) with acid gas scrubbing to capture HF and Iodine vapors [1].

References

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (2025).[5] 1-Iodo-2-(trifluoromethoxy)benzene Compound Summary. Retrieved from [Link]

×

Retrosynthesis Analysis

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1-Iodo-2-methoxy-4-(trifluoromethyl)benzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.